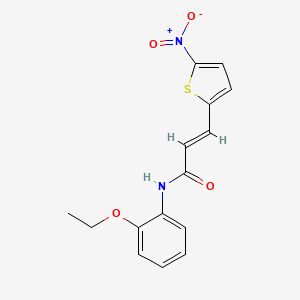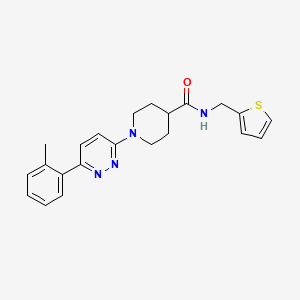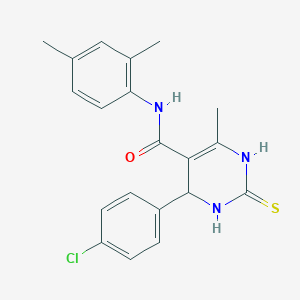
6-氟-3-甲基-1H-吲哚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-fluoro-3-methyl-1H-indole is a chemical compound with the molecular formula C9H8FN . It is a solid substance and is part of the indole family, a significant heterocyclic system in natural products and drugs .
Synthesis Analysis
The synthesis of indole derivatives, including 6-fluoro-3-methyl-1H-indole, has been a subject of interest in many studies . One common method is the Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding . It uses readily available building blocks such as aryl hydrazines, ketones, and alkyl halides to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 6-fluoro-3-methyl-1H-indole consists of a benzene ring fused to a pyrrole ring . The nitrogen atom in the pyrrole ring contributes to the aromaticity of the molecule . The molecular weight of this compound is 149.16 .Chemical Reactions Analysis
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, are versatile building blocks in synthesis . They provide access to diverse heterocycles and are substrates for asymmetric dearomatisation . The combination of Fischer indole synthesis and indole N-alkylation is a common reaction involving indole derivatives .Physical And Chemical Properties Analysis
6-fluoro-3-methyl-1H-indole is a solid substance . It has a molecular formula of C9H8FN and a molecular weight of 149.16 .科学研究应用
Antiviral Applications
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, have been found to possess antiviral activities . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Applications
Indole derivatives also exhibit anti-inflammatory properties . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-inflammatory treatments .
Anticancer Applications
Indole derivatives have shown potential in anticancer treatments . The indole scaffold has been found in many important synthetic drug molecules, providing a valuable idea for treatment and development of new anticancer drugs .
Anti-HIV Applications
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, have been found to possess anti-HIV activities . These compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for anti-HIV treatments .
Antioxidant Applications
Indole derivatives have been found to possess antioxidant activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with antioxidant properties .
Antimicrobial Applications
Indole derivatives have been found to possess antimicrobial activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives with antimicrobial properties .
Antitubercular Applications
Indole derivatives have been found to possess antitubercular activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for antitubercular treatments .
Antidiabetic Applications
Indole derivatives have been found to possess antidiabetic activities . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for antidiabetic treatments .
作用机制
Target of Action
6-Fluoro-3-methyl-1H-indole, like many indole derivatives, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-fluoro-3-methyl-1H-indole may interact with a wide range of targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
For example, some indole derivatives have been shown to inhibit enzymes, block receptor signaling, or interfere with the function of other proteins . The presence of the fluorine atom in the 6-position of the indole ring could influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mode of action .
Biochemical Pathways
6-Fluoro-3-methyl-1H-indole, like other indole derivatives, is likely to affect multiple biochemical pathways. Indole derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may interact with numerous biochemical pathways . For example, some indole derivatives have antiviral activity and may interfere with viral replication pathways . Others have anti-inflammatory activity and may affect pathways involved in inflammation . The specific pathways affected by 6-fluoro-3-methyl-1H-indole would depend on its specific targets and mode of action.
Pharmacokinetics
For example, fluorine atoms are often added to drug molecules to improve their metabolic stability, as fluorine-carbon bonds are typically resistant to metabolic breakdown . The methyl group could also influence the compound’s lipophilicity, which could affect its absorption and distribution .
Result of Action
The molecular and cellular effects of 6-fluoro-3-methyl-1H-indole would depend on its specific targets and mode of action. Given the wide range of biological activities exhibited by indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level . For example, if the compound acts as an enzyme inhibitor, it could reduce the activity of the target enzyme and alter the levels of its downstream products . If it acts as a receptor antagonist, it could block receptor signaling and affect cellular processes regulated by the receptor .
Action Environment
The action, efficacy, and stability of 6-fluoro-3-methyl-1H-indole could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, consequently, its interaction with its targets . The presence of other molecules, such as proteins or lipids, could also influence the compound’s action by affecting its distribution or by competing for its targets . Additionally, the compound’s stability could be affected by factors such as temperature, light, and the presence of oxidizing or reducing agents .
未来方向
Indole derivatives, including 6-fluoro-3-methyl-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are considered a “privileged scaffold” within the drug discovery arena . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
属性
IUPAC Name |
6-fluoro-3-methyl-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFGKRQBSCLQNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-methyl-1H-indole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-N-(3-methoxyphenyl)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2862325.png)
![N-(3,4-dimethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2862326.png)

![2-[(4,4-difluoro-1-phenylcyclohexyl)amino]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2862329.png)
![N-(3-chloro-4-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2862330.png)

![N-((tetrahydrofuran-2-yl)methyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2862332.png)
![4-Cyclobutyl-6-[(1-ethylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2862333.png)

![8-(4-fluorophenyl)-2-phenethyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2862336.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2862339.png)


